molecular formula C15H26N2O B14421793 N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-04-3

N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide

Cat. No.: B14421793
CAS No.: 85675-04-3
M. Wt: 250.38 g/mol
InChI Key: JAPRPTGJRYOKBI-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-azaspiro[55]undec-8-ene-2-carboxamide is a compound belonging to the class of spiro compounds, characterized by a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves the reaction of 2-azaspiro[5.5]undec-8-ene with diethylamine and a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-azaspiro[5.5]undec-8-ene
  • N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxylate
  • 2-(2-Azaspiro[5.5]undec-8-en-2-yl)-N,N-diethyl-2-oxoethanesulfonamide

Uniqueness

N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide stands out due to its unique spirocyclic structure and the presence of the diethylamine group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

85675-04-3

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

N,N-diethyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide

InChI

InChI=1S/C15H26N2O/c1-3-16(4-2)14(18)17-12-8-11-15(13-17)9-6-5-7-10-15/h5-6H,3-4,7-13H2,1-2H3

InChI Key

JAPRPTGJRYOKBI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCCC2(C1)CCC=CC2

Origin of Product

United States

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